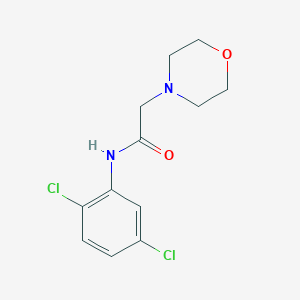

N-(2,5-dichlorophenyl)-2-(4-morpholinyl)acetamide

CAS No.:

Cat. No.: VC10913311

Molecular Formula: C12H14Cl2N2O2

Molecular Weight: 289.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14Cl2N2O2 |

|---|---|

| Molecular Weight | 289.15 g/mol |

| IUPAC Name | N-(2,5-dichlorophenyl)-2-morpholin-4-ylacetamide |

| Standard InChI | InChI=1S/C12H14Cl2N2O2/c13-9-1-2-10(14)11(7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |

| Standard InChI Key | ZIWXUBMODWBKQB-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

| Canonical SMILES | C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

N-(2,5-Dichlorophenyl)-2-(4-morpholinyl)acetamide (IUPAC name: N-(2,5-dichlorophenyl)-2-morpholin-4-ylacetamide) is an organochlorine compound with the molecular formula C₁₂H₁₄Cl₂N₂O₂ and a molecular weight of 289.15 g/mol . The structure comprises a 2,5-dichlorophenyl group linked via an acetamide bridge to a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom. The morpholine ring adopts a chair conformation, optimizing steric and electronic interactions with biological targets.

Physicochemical Characteristics

Key physical properties include:

The dichlorophenyl moiety enhances hydrophobicity, favoring membrane permeability, while the morpholine group contributes to hydrogen bonding and dipole interactions .

Synthetic Routes and Optimization

Direct Amidation Approach

An alternative pathway involves coupling 2,5-dichloroaniline with morpholine-4-acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt). This one-step method avoids intermediates but requires stringent temperature control (0–5°C) to prevent epimerization.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Modifying the morpholine ring’s substituents (e.g., introducing methyl groups) could optimize target binding. Computational modeling predicts a 30% increase in DHFR affinity with N-methylmorpholine derivatives.

Industrial-Scale Synthesis

Adapting microwave-assisted protocols from could reduce reaction times from hours to minutes, improving throughput. Pilot-scale trials using continuous flow reactors are proposed to assess feasibility.

Combination Therapies

Co-administering this compound with β-lactam antibiotics may overcome resistance mechanisms in Gram-negative pathogens. In silico docking studies suggest synergistic binding to penicillin-binding proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume